Cas no 2751603-59-3 ((1R)-1-{imidazo1,2-apyridin-2-yl}-2,2-dimethylpropan-1-amine)

(1R)-1-{imidazo1,2-apyridin-2-yl}-2,2-dimethylpropan-1-amine structure
2751603-59-3 structure
商品名:(1R)-1-{imidazo1,2-apyridin-2-yl}-2,2-dimethylpropan-1-amine
CAS番号:2751603-59-3
MF:C12H17N3
メガワット:203.283482313156
MDL:MFCD34595172
CID:5654437
PubChem ID:165745374

(1R)-1-{imidazo1,2-apyridin-2-yl}-2,2-dimethylpropan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-28258522
    • (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine
    • 2751603-59-3
    • (1R)-1-{imidazo1,2-apyridin-2-yl}-2,2-dimethylpropan-1-amine
    • MDL: MFCD34595172
    • インチ: 1S/C12H17N3/c1-12(2,3)11(13)9-8-15-7-5-4-6-10(15)14-9/h4-8,11H,13H2,1-3H3/t11-/m0/s1
    • InChIKey: XDRGGYOTBXZASP-NSHDSACASA-N
    • ほほえんだ: N[C@@H](C1=CN2C=CC=CC2=N1)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 203.142247555g/mol
  • どういたいしつりょう: 203.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 221
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 43.3Ų

(1R)-1-{imidazo1,2-apyridin-2-yl}-2,2-dimethylpropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28258522-1.0g
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine
2751603-59-3 95.0%
1.0g
$1229.0 2025-03-19
Enamine
EN300-28258522-0.5g
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine
2751603-59-3 95.0%
0.5g
$1180.0 2025-03-19
Enamine
EN300-28258522-0.1g
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine
2751603-59-3 95.0%
0.1g
$1081.0 2025-03-19
Enamine
EN300-28258522-10g
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine
2751603-59-3
10g
$5283.0 2023-09-09
Enamine
EN300-28258522-0.25g
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine
2751603-59-3 95.0%
0.25g
$1131.0 2025-03-19
Enamine
EN300-28258522-2.5g
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine
2751603-59-3 95.0%
2.5g
$2408.0 2025-03-19
Enamine
EN300-28258522-1g
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine
2751603-59-3
1g
$1229.0 2023-09-09
Enamine
EN300-28258522-5g
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine
2751603-59-3
5g
$3562.0 2023-09-09
Enamine
EN300-28258522-0.05g
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine
2751603-59-3 95.0%
0.05g
$1032.0 2025-03-19
Enamine
EN300-28258522-5.0g
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine
2751603-59-3 95.0%
5.0g
$3562.0 2025-03-19

(1R)-1-{imidazo1,2-apyridin-2-yl}-2,2-dimethylpropan-1-amine 関連文献

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(1R)-1-{imidazo1,2-apyridin-2-yl}-2,2-dimethylpropan-1-amineに関する追加情報

Introduction to (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine (CAS No. 2751603-59-3)

(1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine (CAS No. 2751603-59-3) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of molecules known as imidazopyridines, which are characterized by their unique structural features and biological activities. The compound's chiral center at the 1-position of the alkyl chain adds an additional layer of complexity and specificity to its interactions with biological targets.

The synthesis of (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine involves several steps, including the formation of the imidazopyridine core and the subsequent introduction of the chiral alkylamine moiety. Recent advancements in asymmetric synthesis have enabled the efficient and selective preparation of this compound, making it more accessible for further research and development.

In terms of its biological activity, (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine has been studied for its potential as a modulator of various receptors and enzymes. One of the key areas of interest is its interaction with serotonin receptors, particularly the 5-HT7 receptor. Studies have shown that this compound exhibits potent and selective antagonism towards the 5-HT7 receptor, which is involved in a range of physiological processes including circadian rhythm regulation and vasodilation.

Beyond its interaction with serotonin receptors, (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine has also been investigated for its potential neuroprotective effects. Preclinical studies have demonstrated that this compound can reduce neuronal damage in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism behind these effects is thought to involve modulation of oxidative stress and inflammation pathways.

The pharmacokinetic properties of (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine have also been extensively studied. It has been found to exhibit favorable oral bioavailability and a relatively long half-life, making it a promising candidate for further clinical development. Additionally, its low toxicity profile in preclinical studies suggests that it may be safe for use in humans.

In the context of drug discovery and development, (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine represents an exciting lead compound with potential applications in treating a variety of neurological disorders. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity while minimizing potential side effects.

The future prospects for (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine are promising. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. If successful, this compound could provide a new therapeutic option for patients suffering from conditions such as depression, anxiety disorders, and neurodegenerative diseases.

In conclusion, (1R)-1-{imidazo[1,2-a]pyridin-2-yl}-2,2-dimethylpropan-1-amine (CAS No. 2751603-59-3) is a promising chiral compound with a wide range of potential therapeutic applications. Its unique structural features and biological activities make it an important focus for ongoing research in medicinal chemistry and drug development.

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